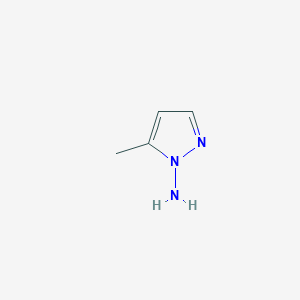
5-Methyl-1H-pyrazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-pyrazol-1-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring structure with two adjacent nitrogen atoms and a methyl group attached to the pyrazole ring. This structural configuration imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-1H-pyrazol-1-amine can be synthesized through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require mild conditions and can be carried out at room temperature or under reflux conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the efficiency of the reactions . Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amino group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Aryl halides and copper powder are commonly used for N-arylation reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and N-arylpyrazoles .
Scientific Research Applications
5-Methyl-1H-pyrazol-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methyl-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various heterocyclic compounds further highlight its uniqueness .
Properties
CAS No. |
77202-03-0 |
|---|---|
Molecular Formula |
C4H7N3 |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
5-methylpyrazol-1-amine |
InChI |
InChI=1S/C4H7N3/c1-4-2-3-6-7(4)5/h2-3H,5H2,1H3 |
InChI Key |
QWQCJKIQMKXMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















